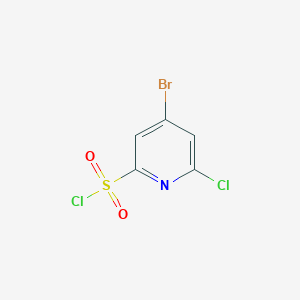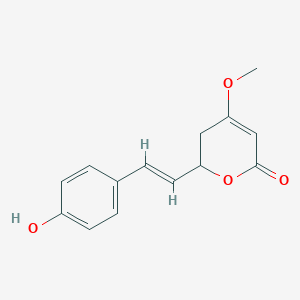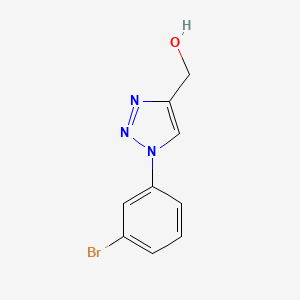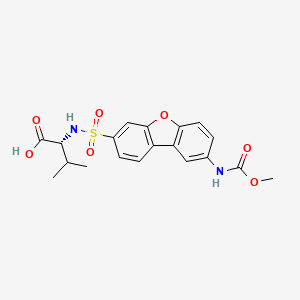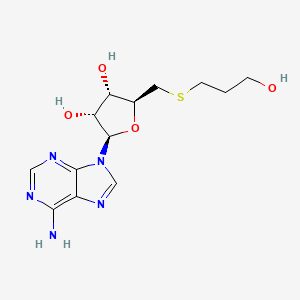
5'-S-(3-Hydroxypropyl)-5'-thio-adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-S-(3-Hydroxypropyl)-5’-thio-adenosine is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thioether linkage and a hydroxypropyl group attached to the adenosine molecule, which may contribute to its distinct chemical behavior and biological activity.
Métodos De Preparación
The synthesis of 5’-S-(3-Hydroxypropyl)-5’-thio-adenosine typically involves several steps, including the protection of functional groups, formation of the thioether bond, and subsequent deprotection. Common synthetic routes may involve the use of reagents such as thiols, alkyl halides, and protecting groups like silyl ethers or acetals. Industrial production methods would focus on optimizing these steps to achieve high yields and purity, often employing techniques like chromatography for purification.
Análisis De Reacciones Químicas
5’-S-(3-Hydroxypropyl)-5’-thio-adenosine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the hydroxypropyl group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the thioether linkage, potentially leading to the formation of new derivatives. Common reagents and conditions for these reactions include mild to moderate temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts or bases to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5’-S-(3-Hydroxypropyl)-5’-thio-adenosine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may be studied for its potential effects on cellular processes, enzyme activity, or as a probe in biochemical assays.
Medicine: Research may explore its potential therapeutic applications, such as antiviral or anticancer properties, due to its structural similarity to nucleosides.
Industry: It could be utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 5’-S-(3-Hydroxypropyl)-5’-thio-adenosine involves its interaction with molecular targets such as enzymes or receptors. The thioether and hydroxypropyl groups may influence its binding affinity and specificity, potentially affecting pathways related to nucleoside metabolism or signal transduction. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar compounds to 5’-S-(3-Hydroxypropyl)-5’-thio-adenosine include other thioether-linked nucleosides or hydroxyalkyl-substituted nucleosides These compounds may share some chemical properties but differ in their biological activity or applications
Propiedades
Fórmula molecular |
C13H19N5O4S |
|---|---|
Peso molecular |
341.39 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-hydroxypropylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H19N5O4S/c14-11-8-12(16-5-15-11)18(6-17-8)13-10(21)9(20)7(22-13)4-23-3-1-2-19/h5-7,9-10,13,19-21H,1-4H2,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1 |
Clave InChI |
KOUQSQYFSVBCTL-QYVSTXNMSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCCCO)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCCO)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



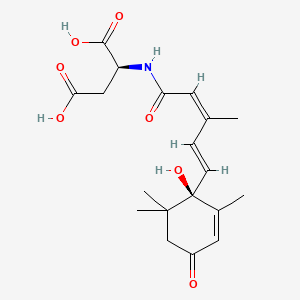


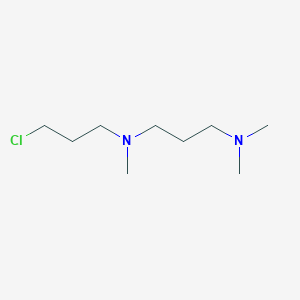
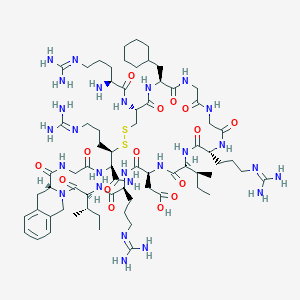
![N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline](/img/structure/B13442289.png)
